molecular formula C13H18FNO3 B7797172 [2-(4-Fluoro-phenyl)-2-hydroxy-ethyl]-carbamic acid tert-butyl ester

[2-(4-Fluoro-phenyl)-2-hydroxy-ethyl]-carbamic acid tert-butyl ester

Cat. No. B7797172
M. Wt: 255.28 g/mol
InChI Key: GAHLVVSVSXNJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Fluoro-phenyl)-2-hydroxy-ethyl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H18FNO3 and its molecular weight is 255.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(4-Fluoro-phenyl)-2-hydroxy-ethyl]-carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(4-Fluoro-phenyl)-2-hydroxy-ethyl]-carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

tert-butyl N-[2-(4-fluorophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHLVVSVSXNJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate

Synthesis routes and methods

Procedure details

To a stirred solution of carbamic acid tert-butyl ester (0.22 g) in acetonitrile (6 mL) was added in sequence at 0° C.: Sodium hydroxide (52 mg) in water (5 mL); after 2 minutes tert-butyl hypochlorite (139 μL); after 10 minutes potassium osmate(VI) dihydrate (9 mg) in water (1 mL); after 1 minute hydroquinine (anthraquinone-1,4-diyl)diether (26 mg) in acetonitrile (4 mL); after 3 minutes acetonitrile (6.7 mL) and phosphate buffer (3.3 mL, 0.5 M pH 7.65); after 5 minutes enough sodium biphosphate monohydrate to make pH=7.65; and finally 4-fluorostyrene. The reaction was quenched after stirring 3 hours at 25° C. with sodium sulfite (0.20 g) in water (2 mL) at 0° C. The phases were separated and the aqueous layer extracted with ethyl acetate (3×20 mL). The combined organic phases were washed with water (1×50 mL), dried over sodium sulfate, concentrated in vacuo and purified by flash chromatography to furnish 90 mg (57%) of the title compound as a colorless oil.
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
9 mg
Type
catalyst
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
6.7 mL
Type
solvent
Reaction Step Two
Quantity
0.22 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
52 mg
Type
reactant
Reaction Step Four
Quantity
139 μL
Type
reactant
Reaction Step Five
[Compound]
Name
hydroquinine (anthraquinone-1,4-diyl)diether
Quantity
26 mg
Type
reactant
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Six
[Compound]
Name
sodium biphosphate monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
5 mL
Type
solvent
Reaction Step Nine
Yield
57%

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